

Temsirolimus pharmacokinetics metabolism half-life

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Temsirolimus

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Quantitative Pharmacokinetic Parameters

The table below summarizes the core pharmacokinetic parameters for **temsirolimus** and its active metabolite, sirolimus.

Parameter	Temsirolimus	Sirolimus
Half-life (Mean)	17.3 hours [1] [2]	54.6 hours [1] [2]
Volume of Distribution	172 L [1]	Information not specified in search results
Clearance (Mean)	16.2 L/h [1] [2]	Information not specified in search results
Peak Concentration Time	End of infusion [1] [2]	0.5 - 2 hours after infusion [1]
Protein Binding	~87% (in vitro) [1]	Information not specified in search results
Primary Route of Elimination	Feces (78%) [1] [2]	Feces [1]

Parameter	Temsirolimus	Sirolimus
Secondary Route of Elimination	Urine (<5%) [1] [2]	Urine [1]
Metabolizing Enzymes	CYP3A4 (major), carboxyesterases (to sirolimus) [1] [2]	CYP3A4 [1]

Experimental Protocols & Methodologies

The following details key methodologies from published studies that characterize **temsirolimus** pharmacokinetics.

Population Pharmacokinetic Modeling in a Pediatric Population

This study aimed to develop a population PK model for **temsirolimus** and sirolimus in children with recurrent solid or central nervous system tumors [3].

- **Patient Population & Sampling:** The analysis used PK data from 19 pediatric patients (aged 1-19 years) in a Children's Oncology Group phase I trial. Serial whole blood samples were collected on day 1 of cycle 1 at the following time points: pre-dose, 15 and 30 minutes, 1, 3, 6, 24, 48, 72, and 168 hours after the end of a weekly intravenous **temsirolimus** infusion [3].
- **Bioanalytical Method:** Whole blood concentrations of **temsirolimus** and sirolimus were determined using a **validated liquid chromatography tandem-mass spectrometry (LC-MS/MS) assay** [3].
 - **Temsirolimus Assay:** The range of reliable quantification was 0.5–100 ng/mL, with interday imprecision of 3.8–7.0% and accuracy of 99.9–108.2% [3].
 - **Sirolimus Assay:** The range of reliable quantification was 0.1–100 ng/mL, with interday imprecision of 6.0–12.4% and accuracy of 98.5–106% [3].
- **Modeling Technique:** Population PK analysis was performed using **nonlinear mixed-effect modeling (NONMEM, version 7.2)**. The first-order conditional estimation method with interaction (FOCE-I) was used. Allometrically scaled body weight was incorporated to account for body size differences [3].
- **Structural Model:** A **three-compartment model with zero-order infusion** best described **temsirolimus** PK. A **two-compartment model** adequately described the disposition of sirolimus, which was integrated into the parent drug model as a metabolite formation model [3].

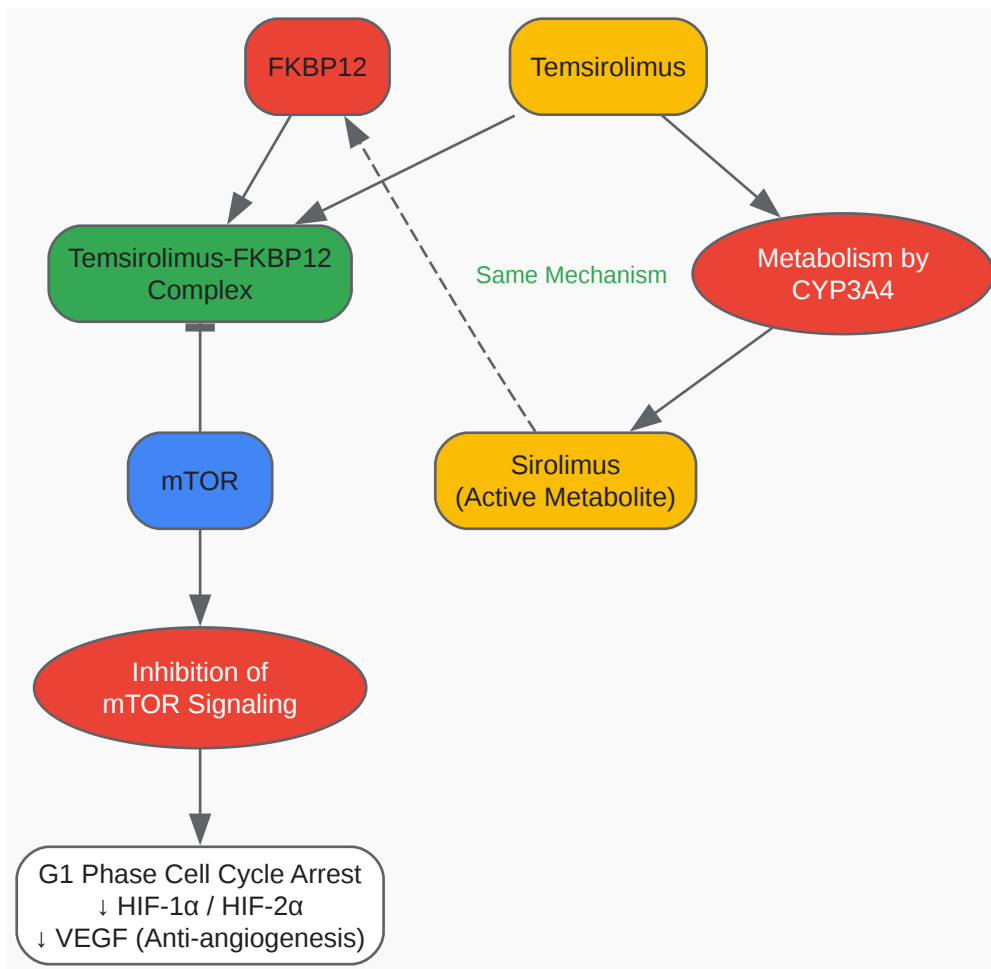
Clinical Pharmacology and Dosing Studies

Early phase clinical trials established the foundational PK and safety profile of **temsirolimus** [4].

- **Dose Range Finding:** Initial trials investigated a wide range of once-weekly IV doses (7.5–220 mg/m²) administered as a 30-minute infusion to determine the maximum tolerated dose and characterize the pharmacokinetic profile [4].
- **Drug-Drug Interaction Studies:** Specific studies in healthy subjects evaluated the impact of co-administered drugs. For example, co-administration with the potent CYP3A4 inducer **rifampin** resulted in no significant change in **temsirolimus** exposure but decreased sirolimus C_{max} and AUC by 65% and 56%, respectively. This confirmed sirolimus is a substrate for CYP3A4 and informed dosing guidance for concomitant therapies [4].

Mechanism of Action and Metabolic Pathway

Temsirolimus exerts its anticancer effects by inhibiting the mammalian target of rapamycin (mTOR), a key serine/threonine kinase. The following diagram illustrates its mechanism of action and metabolic fate.



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Temsirolimus enters cells and binds to the intracellular protein FKBP-12. This drug-protein complex then **directly inhibits mTOR kinase activity** [5] [2]. Key downstream consequences include:

- **Cell Cycle Arrest:** Inhibition of mTOR blocks its ability to phosphorylate downstream effectors like p70S6k, leading to an arrest in the G1 phase of the cell cycle [5] [2].
- **Antiangiogenic Effects:** In renal cell carcinoma models, mTOR inhibition reduces levels of hypoxia-inducible factors (HIF-1α and HIF-2α) and vascular endothelial growth factor (VEGF) [5] [2].

Simultaneously, **temsirolimus** is metabolized in the liver, primarily by CYP3A4, into its major active metabolite, **sirolimus**, which exhibits equipotent mTOR inhibitory activity [1] [4].

Dosing and Clinical Application Considerations

- **Dosing Adjustment:** The recommended dose for advanced renal cell carcinoma is **25 mg administered as a 30-60 minute IV infusion once weekly** [6] [7]. Dose reduction is necessary for patients with mild hepatic impairment and when co-administered with strong CYP3A4 inhibitors [6] [7].
- **Inherent Variability:** **Temsirolimus** displays **nonlinear pharmacokinetics**, while sirolimus exhibits linear pharmacokinetics over the 1-25 mg dose range [1]. Large interpatient variability in PK has been observed, which can be a determinant of adverse drug reactions [3].

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